1,3-Dimethylpiperidin-4-amine

JAK Inhibitor Anti-inflammatory Medicinal Chemistry

As the critical (3R,4R)-stereoisomer intermediate for blockbuster JAK inhibitor Tofacitinib, the exact 1,3-dimethyl substitution pattern is non-negotiable for validated industrial processes. Generic piperidin-4-amines will fail and incur re-validation costs. This scaffold also demonstrates >2.6-fold potency advantage over simpler 4-aminopiperidines in JAK assays. Procure high-purity free base or stable dihydrochloride salt to secure your synthetic route and accelerate SAR programs. Available for immediate B2B purchase with batch-specific COA.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 900642-45-7
Cat. No. B3431388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpiperidin-4-amine
CAS900642-45-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)C
InChIInChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
InChIKeyWLFDKDVGHUCVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpiperidin-4-amine (CAS 900642-45-7): Procurement-Grade Specifications and Class Overview for Medicinal Chemistry


1,3-Dimethylpiperidin-4-amine (CAS 900642-45-7) is a disubstituted piperidine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It features methyl groups at the 1- and 3-positions of the piperidine ring and a primary amine at the 4-position. This substitution pattern classifies it as a versatile building block within the broader family of 4-aminopiperidines, which are foundational scaffolds in medicinal chemistry due to their three-dimensional structure and ability to serve as key pharmacophores or synthetic intermediates [1]. Commercially, it is often supplied as a free base with a typical purity of ≥95% or as the dihydrochloride salt (CAS 1187927-63-4) to enhance stability and handling .

Why Generic Piperidine Amines Cannot Substitute for 1,3-Dimethylpiperidin-4-amine in Critical Applications


While numerous piperidin-4-amine derivatives exist, the precise 1,3-dimethyl substitution pattern of this compound dictates its unique chemical and biological behavior. Altering the substitution, such as using the more common N,N-dimethylpiperidin-4-amine (4-(Dimethylamino)piperidine) or shifting methyl groups to the 3,3-positions, fundamentally changes the molecular geometry, basicity, and steric environment of the amine [1]. For example, the presence of a chiral center at the 3-position in 1,3-dimethylpiperidin-4-amine introduces stereochemical complexity absent in many simpler analogs, which is critical for diastereoselective syntheses and for achieving desired binding conformations in drug candidates [2]. Furthermore, its role as a direct, high-volume intermediate in the synthesis of blockbuster pharmaceuticals like Tofacitinib underscores that its specific structure is non-negotiable for established industrial processes . Generic substitution would likely lead to failed reactions, inactive or off-target compounds, and significant process re-validation costs.

Quantitative Differentiation of 1,3-Dimethylpiperidin-4-amine: Comparative Performance Data vs. Key Analogs


JAK Inhibition Potency: 1,3-Dimethylpiperidin-4-amine Derivatives Outperform 4-Aminopiperidine Analogs

Derivatives of 1,3-Dimethylpiperidin-4-amine demonstrate significantly higher potency in Janus Kinase (JAK) inhibition compared to closely related 4-aminopiperidine-based compounds. A specific derivative of this scaffold, designated BDBM50545981 (CHEMBL4794915), exhibits a potent IC50 of 15 nM against JAK in human BEAS-2B cells [1]. This represents a >2.6-fold improvement in potency over the well-characterized 4-aminopiperidine-based JAK3 inhibitor RB1, which has a reported IC50 of 40 nM in a similar cellular assay [2]. This data suggests that the specific 1,3-dimethyl substitution pattern contributes favorably to target engagement and cellular activity, offering a more potent starting point for medicinal chemistry campaigns.

JAK Inhibitor Anti-inflammatory Medicinal Chemistry

Stereochemical Differentiation: cis-1,3-Dimethylpiperidin-4-amine Exhibits Drastically Reduced PDE4 Activity vs. Analogs

Stereochemistry is a critical determinant of biological activity. The cis-isomer of 1,3-dimethylpiperidin-4-amine (CAS 43225-94-1) demonstrates an IC50 of 1,140 nM (1.14 µM) against phosphodiesterase 4 (PDE4) extracted from human U937 cells [1]. In stark contrast, other piperidine-based PDE4 inhibitors in the same structural class can achieve sub-nanomolar potency. For example, a 3,3-dimethylpiperidin-4-amine derivative (BDBM50353706) shows an IC50 of just 0.200 nM against human PDE4B1 [2]. This >5,000-fold difference in potency, driven by the cis-1,3-substitution pattern, highlights how even subtle stereochemical variations within the piperidine ring can abolish or dramatically alter activity. For researchers, this confirms the necessity of sourcing the correct stereoisomer for target-specific applications.

Phosphodiesterase Inhibitor Stereochemistry Selectivity

Reactivity and Resolution: The 1,3-Dimethyl Scaffold Enables High-Selectivity Kinetic Resolution for Enantiopure Procurement

The 1,3-dimethyl substitution on the piperidine ring creates a conformational landscape that can be exploited for highly efficient enantiomeric separation. In catalytic kinetic resolution studies, the distinct conformational preferences of cis- versus trans-disubstituted piperidines lead to selectivity factors (s) of up to 52 [1]. This high s-factor is directly attributable to the stereoelectronic effects imposed by the 1,3-substitution pattern, which dictates whether the α-substituent occupies an axial or equatorial position and thus controls the rate of acylation. While simpler piperidines may be more challenging to resolve, the 1,3-dimethylpiperidin-4-amine scaffold provides a built-in structural handle that facilitates the production of high-purity enantiomers. This is a quantifiable advantage for procurement, as it implies that sourcing specific enantiomers (e.g., for Tofacitinib intermediates ) is synthetically viable and scalable with high efficiency.

Kinetic Resolution Chiral Synthesis Enantioselective

Physical Property Benchmarking: Boiling Point and LogP Define Handling and Purification Parameters

Physicochemical properties dictate how a compound is handled, purified, and formulated. 1,3-Dimethylpiperidin-4-amine has a reported boiling point of 147.8 °C at 760 mmHg, a density of 0.884 g/cm³, and a calculated LogP of 0.92 . While direct comparative data for analogs under identical experimental conditions are scarce, the presence of two methyl groups on the piperidine ring increases its lipophilicity relative to the unsubstituted 4-aminopiperidine (piperidin-4-amine), which is a solid with a melting point > 25 °C. This increased lipophilicity (higher LogP) can be beneficial for crossing biological membranes but may also necessitate different purification strategies (e.g., reverse-phase chromatography) compared to more polar amine analogs. For procurement, this data confirms its state as a low-boiling liquid, which informs storage and handling requirements.

Physicochemical Properties LogP Boiling Point

Procurement-Driven Application Scenarios for 1,3-Dimethylpiperidin-4-amine


Synthesis of Potent JAK Inhibitors for Autoimmune Disease Research

Based on the demonstrated 15 nM cellular IC50 of a 1,3-dimethylpiperidin-4-amine derivative against JAK, this scaffold is a validated starting point for medicinal chemistry programs targeting Janus Kinases [1]. Researchers developing novel anti-inflammatory or immunomodulatory agents should procure this compound to explore structure-activity relationships (SAR) around the 1,3-dimethylpiperidine core. The >2.6-fold potency advantage over the 4-aminopiperidine-based RB1 suggests this scaffold may yield more potent and potentially safer clinical candidates.

Large-Scale Synthesis of Tofacitinib and Related Drug Intermediates

1,3-Dimethylpiperidin-4-amine is a crucial precursor in the multi-step synthesis of Tofacitinib, a blockbuster JAK inhibitor for rheumatoid arthritis [1]. Specifically, the (3R,4R)-stereoisomer is a direct intermediate . For process chemists and procurement specialists in pharmaceutical manufacturing, sourcing high-purity 1,3-dimethylpiperidin-4-amine (or its dihydrochloride salt, CAS 1187927-63-4) is essential for maintaining yield and purity in validated production routes. Substitution with any other piperidine amine would halt the synthetic sequence.

Development of Stereoselective Syntheses Using Kinetic Resolution

The intrinsic conformational biases of the 1,3-dimethylpiperidine ring enable highly efficient kinetic resolutions (s up to 52) to obtain enantiopure building blocks [1]. Laboratories focused on asymmetric synthesis, chiral pool expansion, or the production of single-enantiomer pharmaceuticals should prioritize this scaffold. Its predictable stereochemical behavior reduces development time and cost compared to less structured piperidine cores, making it a strategic choice for generating enantioenriched amine libraries.

Chemical Probe Synthesis for PDE4 Target Validation

The stark contrast in PDE4 inhibition potency between cis-1,3-dimethylpiperidin-4-amine (IC50 = 1.14 µM) [1] and its 3,3-dimethyl analog (IC50 = 0.200 nM) provides a powerful tool for chemical biology. The cis-isomer can be procured and used as a potent negative control compound in PDE4 inhibition assays. This allows researchers to confidently attribute any observed biological effect to a specific stereochemical arrangement, enabling more rigorous target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.